molecular formula C16H26N2O3S B7056409 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one

Cat. No.: B7056409
M. Wt: 326.5 g/mol
InChI Key: WVEKFLYSYCQRGI-UHFFFAOYSA-N
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Description

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one is a complex organic compound that features a morpholine ring, a thiazole ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate alkylating agent.

    Coupling of the Thiazole and Morpholine Derivatives: The final step involves coupling the thiazole derivative with the morpholine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The morpholine and thiazole rings could play a role in binding to biological targets, while the butanone moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one: can be compared with other compounds containing morpholine and thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. The presence of the methoxymethyl group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[6-(methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12-10-22-14(17-12)6-5-7-15(19)18-8-13(9-20-4)21-16(2,3)11-18/h10,13H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEKFLYSYCQRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)N2CC(OC(C2)(C)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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